![molecular formula C16H14ClFINOS B4850248 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4850248.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in numerous studies to investigate the mechanisms of action of various drugs and other compounds.
Mechanism of Action
The exact mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide is not fully understood, but it is believed to act as a competitive antagonist of the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, and N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide has been shown to have a variety of effects on these processes, including the regulation of blood pressure, heart rate, and neurotransmitter release.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide has been shown to have a variety of biochemical and physiological effects, including the regulation of blood pressure, heart rate, and neurotransmitter release. This compound has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for a variety of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide is its ability to selectively target the adenosine A1 receptor, which makes it an effective tool for studying the interactions between drugs and their target receptors. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide. One area of interest is the development of more potent analogues of this compound, which could be used to investigate the mechanisms of action of various drugs and other compounds more effectively. Another potential area of research is the investigation of the anti-inflammatory effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide, and its potential use as a treatment for inflammatory conditions. Additionally, further research could be conducted to investigate the effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide on other physiological systems, and to explore its potential use in a variety of different scientific applications.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide has been used extensively in scientific research, particularly in studies investigating the mechanisms of action of various drugs and other compounds. This compound has been shown to be an effective tool for studying the interactions between drugs and their target receptors, and has been used in a variety of studies to investigate the effects of different compounds on various physiological systems.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFINOS/c17-14-2-1-3-15(18)13(14)10-22-9-8-20-16(21)11-4-6-12(19)7-5-11/h1-7H,8-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAIGFBSFOJYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFINOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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